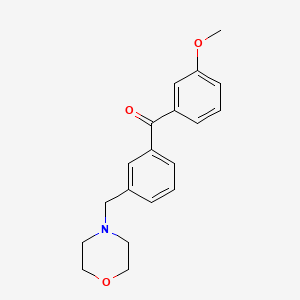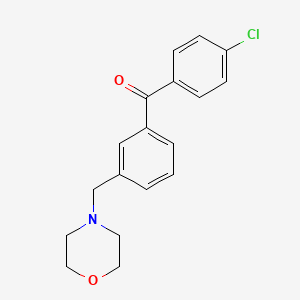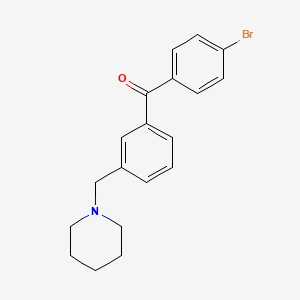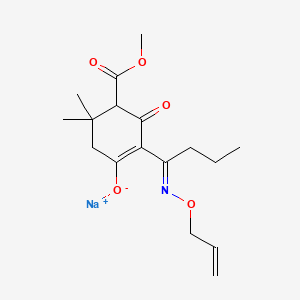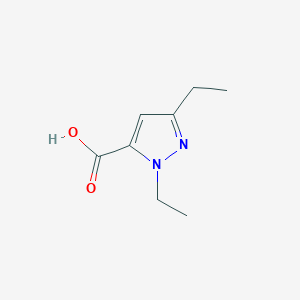![molecular formula C22H25NO4 B1343388 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone CAS No. 898761-41-6](/img/structure/B1343388.png)
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone" is a structurally complex molecule that appears to be related to a family of spirocyclic compounds. These compounds have garnered interest due to their diverse biological activities and potential therapeutic applications. The spirocyclic framework, particularly the 1,4-dioxa-8-azaspiro[4.5]decan motif, is a common structural feature in this class of compounds, which have been explored for various biological activities including antitumor, antihypertensive, and other pharmacological properties.
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves multi-step reactions starting from simple precursors such as aminophenols, glycolic acid, or lactic acid. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves metal-catalyzed oxidative cyclization as a key step, with conditions that have been investigated and optimized for the production of various derivatives . Additionally, photomediated spirocyclization has been employed to construct azaspiro[4.5]deca-6,9-diene-3,8-dione structures without the need for metals or oxidants, highlighting a green approach to these molecules .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage that joins two rings at a single atom. In the case of azaspiro[4.5]decanes, this linkage typically involves a nitrogen atom that is part of a larger heterocyclic system. The spiro linkage imparts a degree of three-dimensional complexity to the molecule, which can influence its biological activity and interaction with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including oxidative cyclization, ipso-cyclization, and dearomatization. For example, the oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides leads to the formation of 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones . These reactions are often catalyzed by transition metals such as copper and can be used to introduce functional groups or to construct complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as oxygen and nitrogen within the spirocyclic framework can affect properties like solubility, boiling point, and melting point. The electronic properties of the spiro linkage and the substituents attached to the spiro system can also impact the reactivity of these molecules. For example, the introduction of methoxy groups can increase the electron density on the aromatic ring, potentially affecting the molecule's reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights into Lignin Acidolysis
One study focuses on the acidolysis of lignin model compounds, providing insights into the mechanisms that could be relevant to understanding how compounds with similar structural motifs might behave under certain conditions. Although the study directly addresses lignin model compounds, the underlying chemistry could offer a basis for investigating the reactivity and potential applications of the compound in material science or biochemistry contexts (Yokoyama, 2015).
Environmental Behavior of Phenolic Compounds
Another relevant area of research is the environmental occurrence, fate, and behavior of parabens, a class of compounds that, like the compound , contain methoxybenzophenone structures. This research could illuminate how similar compounds might interact with ecosystems, providing a foundation for environmental chemistry studies focused on pollution, degradation pathways, or the design of environmentally benign compounds (Haman et al., 2015).
Antioxidant Capacity Assays
The evaluation of antioxidant capacity, including the mechanisms and assays used to determine the efficacy of antioxidants, could be directly relevant to assessing the potential antioxidant properties of the compound. Studies reviewing antioxidant assays provide a methodological framework that could be applied to investigate whether and how the compound acts as an antioxidant, which is significant for its potential applications in pharmacology, food science, and materials science (Ilyasov et al., 2020).
Enzymatic Treatment of Organic Pollutants
Research into the enzymatic remediation of organic pollutants using redox mediators provides a framework for considering how the compound might be used or affected in biotechnological applications aimed at environmental remediation. This area of research is crucial for understanding the compound's potential role in degrading or transforming pollutants, suggesting applications in environmental biotechnology (Husain & Husain, 2007).
Safety And Hazards
The compound 1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, and protective gloves/ eye protection/ face protection should be worn .
Eigenschaften
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-20-7-3-6-19(15-20)21(24)18-5-2-4-17(14-18)16-23-10-8-22(9-11-23)26-12-13-27-22/h2-7,14-15H,8-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUPKDQRFOSZEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643297 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone | |
CAS RN |
898761-41-6 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

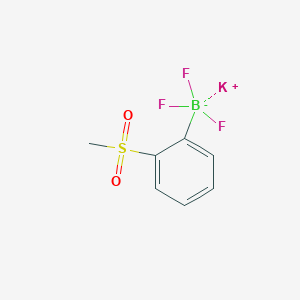

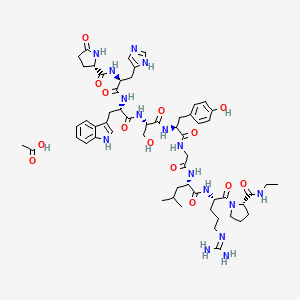
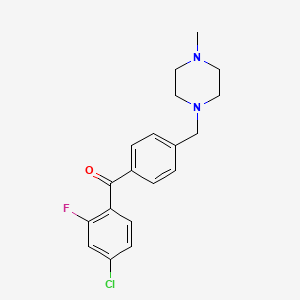
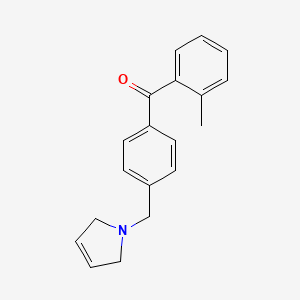
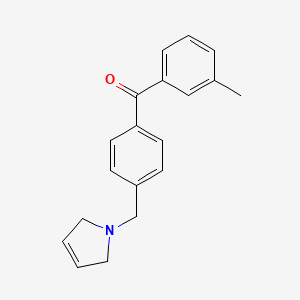


![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)
